molecular formula C21H17N7O3 B2606880 (E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 714290-55-8

(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2606880
CAS No.: 714290-55-8
M. Wt: 415.413
InChI Key: XHKUYWBYXFBPBT-WYMPLXKRSA-N
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Description

The compound “(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A wide range of synthetic strategies is reported in this significant area of research . For example, 2,3-diphenylquinoxaline-6-carboxylic acid was synthesized through a reaction between commercial benzil and 3,4-diaminobenzoic acid in acetic acid as a solvent at 50 °C .


Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The molecular structures of these Schiff’s bases related to quinoxalines were confirmed by various spectroscopic methods (NMR, FTIR, UV–Vis) .


Chemical Reactions Analysis

Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . They have attracted considerable attention over the years due to their potential biological and pharmaceutical properties .


Physical and Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The position and nature of functional groups attached to the quinoxaline moiety alter their physico-chemical and biological properties .

Scientific Research Applications

Novel Synthesis Methodologies

Researchers have developed unprecedented synthesis methods for novel compounds related to pyrrolo[2,3-b]quinoxaline. For instance, hexahydropyrrolo[3,4-b]pyrrole-fused quinolines have been synthesized through sequential [3 + 2] cycloaddition reactions, demonstrating the compound's utility in generating complex heterocyclic structures (Yan-Liang Lin et al., 2020). Such methodologies could be applicable for synthesizing derivatives of (E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide for research into their chemical properties and potential biological activities.

Antimycobacterial Activity

Pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity. Some derivatives showed interesting activity against Mycobacterium tuberculosis, indicating the potential for compounds within this chemical family to serve as leads for developing new antimycobacterial agents (J. Guillon et al., 2004).

Chemical Reactivity and Stability

Studies on the reactivity of benzylidene compounds with potassium cyanide have shed light on the diverse product types that can result from reactions involving nitrobenzylidene derivatives. Such research helps in understanding the chemical behavior of nitrobenzylidene-based compounds under various conditions, which is crucial for designing new reactions and predicting product outcomes (I. P. Sword, 1970).

Sustainable Synthesis Approaches

Efforts towards sustainable chemistry have led to the development of practical synthesis methods for quinolines and pyrimidines using environmentally benign catalysts. This approach emphasizes the importance of atom efficiency and the minimization of waste, principles that are relevant to synthesizing this compound derivatives for research applications (Matthias Mastalir et al., 2016).

Mechanism of Action

Future Directions

Quinoxaline derivatives have shown promise in various fields, including medicinal chemistry, due to their diverse pharmacological activities . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Properties

IUPAC Name

2-amino-1-[(E)-(3-nitrophenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3/c1-2-10-23-21(29)17-18-20(26-16-9-4-3-8-15(16)25-18)27(19(17)22)24-12-13-6-5-7-14(11-13)28(30)31/h2-9,11-12H,1,10,22H2,(H,23,29)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUYWBYXFBPBT-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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